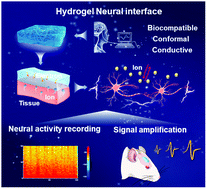A mechanically adaptive hydrogel neural interface based on silk fibroin for high-efficiency neural activity recording†
Materials Horizons Pub Date: 2022-06-08 DOI: 10.1039/D2MH00533F
Abstract
A flexible non-transient electrical platform that can realize bidirectional neural communication from living tissues is of great interest in neuroscience to better understand basic neuroscience and the nondrug therapy of diseases or disorders. The development of soft, biocompatible, and conductive neural interface with mechanical coupling and efficient electrical exchange is a new trend but remains a challenge. Herein, we designed a multifunctional neural electrical communication platform in the form of a mechanically compliant, electrically conductive, and biocompatible hydrogel electrode. Silk fibroin (SF) obtained from Bombyx Mori cocoons was compounded with aldehyde-hyaluronic acid (HA-CHO) with a dynamic network to delay or interrupt the β-sheet-induced hardening of SF chains, resulting in the fabrication of a hydrogel matrix that is mechanically matched to biological tissues. Moreover, the incorporation of functionalized carbon nanotubes (CNTs) facilitated interaction and dispersion and enabled the formation of a hydrogel electrode with a high-current percolation network, thus contributing toward improving the electrical properties in terms of conductivity, impedance, and charge storage capabilities. These advances allow high-efficiency stimulation and the recording of neural signals during in vivo implantation. Overall, a wide range of animal experiments demonstrate that the platform exhibits minimal foreign body responses, thus showing it to be a promising electrophysiology interface for potential applications in neuroscience.


Recommended Literature
- [1] Construction of Pd–TiOx interfaces for selective hydrodeoxygenation of CO bonds in vanillin by supporting Pd nanoparticles on ETS-10 zeolite†
- [2] A supramolecular dual-donor artificial light-harvesting system with efficient visible light-harvesting capacity†
- [3] Orange red-emitting carbon dots for enhanced colorimetric detection of Fe3+
- [4] Tris-maleonitrile-dithiolate metal complexes
- [5] Report of the Departmental Committee on the Composition and Description of Food
- [6] Predicting the state parameters of lithium ion batteries: the race between filter-based and data driven approaches
- [7] Luminous block copolymer–quantum dots hybrids formed by cooperative assembly in a selective solvent†
- [8] Performance of Ag/Al2O3 catalysts in the liquid phase oxidation of glycerol – effect of preparation method and reaction conditions†
- [9] 3D-printed ketoenamine crosslinked polyrotaxane hydrogels and their mechanochromic responsiveness†
- [10] 2014 atomic spectrometry update – a review of advances in environmental analysis

Journal Name:Materials Horizons
Research Products
-
CAS no.: 13446-44-1
-
CAS no.: 157887-82-6
-
CAS no.: 113305-56-9









